![molecular formula C23H25F6N3O2 B594640 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1312991-15-3](/img/structure/B594640.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its IUPAC name 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-((((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione, is a chemical with the CAS Number 1312991-15-3 . It has a molecular weight of 489.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 465.4±55.0 °C at 760 mmHg . The molecular formula is C22H23F6N3O2 .Aplicaciones Científicas De Investigación
Antineoplastic Agents
Research on compounds with complex molecular structures, including various amino and cyclohexyl groups, often focuses on their potential as antineoplastic (anti-cancer) agents. For instance, a study by Hossain et al. (2020) on a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the cytotoxic properties of these molecules, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and acted as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions (Hossain, Enci, Dimmock, & Das, 2020).
Degradation Studies
Degradation studies, such as those performed on nitisinone (NTBC), a compound with trifluoromethyl groups similar to the compound , provide insights into stability, degradation pathways, and potential environmental impacts or pharmacokinetic properties. Barchańska et al. (2019) used LC-MS/MS to study NTBC's stability under various conditions, revealing insights into its degradation products, which could inform similar studies on related compounds to understand their stability and degradation (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Organic Light-Emitting Diodes (OLEDs)
Compounds with specific functional groups may also find applications in the development of materials for organic light-emitting diodes (OLEDs). A review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors for OLEDs, indicating the potential of complex organic compounds in electronic applications (Squeo & Pasini, 2020).
Curcumin Derivatives
Another avenue of research involves the modification of molecules like curcumin to enhance their medicinal and biological properties. Omidi and Kakanejadifard (2020) reviewed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, showing how chemical modifications can lead to compounds with potent biological activities (Omidi & Kakanejadifard, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPZFXQOUOXFH-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

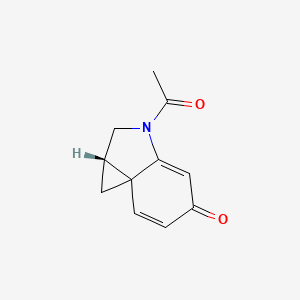
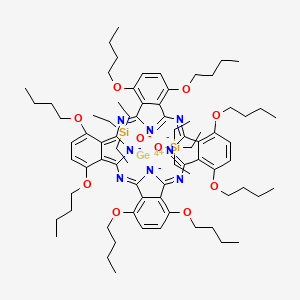
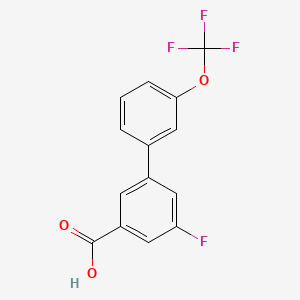
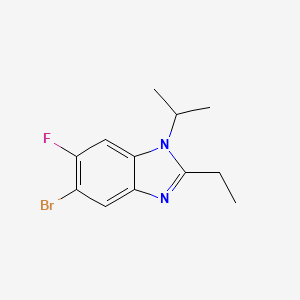
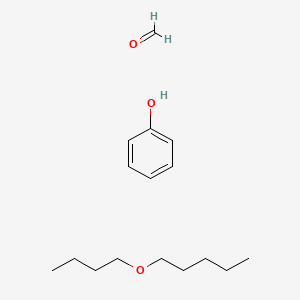
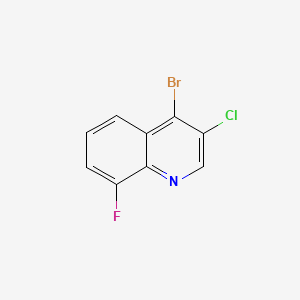
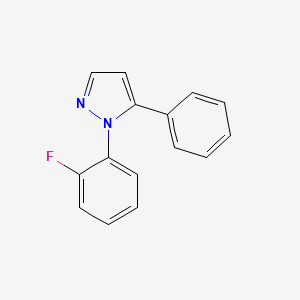

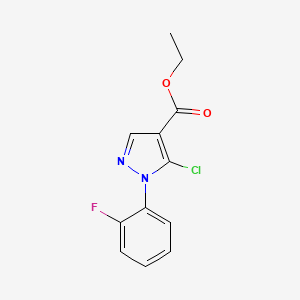
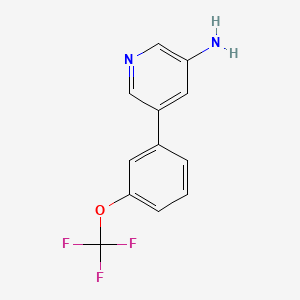
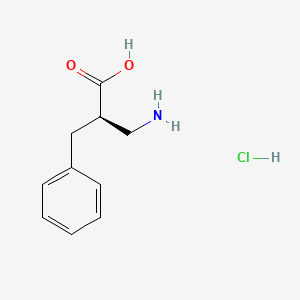
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)